molecular formula C8H7N3O B13943441 4-Amino-N-cyanobenzamide CAS No. 77834-48-1

4-Amino-N-cyanobenzamide

Cat. No.: B13943441
CAS No.: 77834-48-1
M. Wt: 161.16 g/mol
InChI Key: TTXMBQPCLWNGDO-UHFFFAOYSA-N
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Description

4-Amino-N-cyanobenzamide is a benzamide derivative characterized by a cyano group (-CN) attached to the amide nitrogen and an amino group (-NH₂) at the para position of the benzene ring. Its molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol.

Properties

CAS No.

77834-48-1

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

4-amino-N-cyanobenzamide

InChI

InChI=1S/C8H7N3O/c9-5-11-8(12)6-1-3-7(10)4-2-6/h1-4H,10H2,(H,11,12)

InChI Key

TTXMBQPCLWNGDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-cyanobenzamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions. For instance, the direct treatment of different amines with methyl cyanoacetate at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods: Industrial production of 4-Amino-N-cyanobenzamide may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. Solvent-free reactions and the use of catalysts can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-cyanobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 4-Amino-N-cyanobenzamide involves its interaction with molecular targets through hydrogen bonding and π-π interactions. These interactions can influence the compound’s reactivity and stability. For instance, the polymorphic forms of 4-cyanobenzamide exhibit different mechanical responses and room-temperature phosphorescence due to variations in molecular stacking and hydrogen-bonding interactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Benzamide Derivatives

Structural and Electronic Comparisons

The table below summarizes key structural features and properties of 4-Amino-N-cyanobenzamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Amino-N-cyanobenzamide 4-amino, N-cyano C₈H₇N₃O 161.16 High reactivity due to cyano group; potential enzyme inhibitor or drug intermediate
4-Cyanobenzamide 4-cyano C₈H₆N₂O 146.15 Lower basicity; used in organic synthesis (e.g., coupling reactions)
N-(4-aminophenyl)benzamide N-(4-aminophenyl) C₁₃H₁₂N₂O 212.25 Intermediate in dye/pharmaceutical synthesis; enhanced solubility in polar solvents
4-Amino-N-(sec-butyl)benzamide 4-amino, N-sec-butyl C₁₁H₁₆N₂O 192.26 Increased lipophilicity for drug delivery systems
N-(4-anilinophenyl)-4-chlorobenzamide 4-chloro, N-anilinophenyl C₁₉H₁₅ClN₂O 322.79 Anticancer research (targets kinase pathways)
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide 4-amino, N-(4-amino-2-methoxyphenyl) C₁₄H₁₅N₃O₂ 257.29 Multiple H-bond donors; potential use in DNA-binding agents
Key Observations:
  • Electronic Effects: The cyano group in 4-Amino-N-cyanobenzamide withdraws electron density, polarizing the amide bond and increasing susceptibility to nucleophilic attack. This contrasts with compounds like N-(4-aminophenyl)benzamide, where the amino group donates electrons, stabilizing the amide bond .
  • Solubility: Amino-substituted derivatives (e.g., N-(4-aminophenyl)benzamide) exhibit higher aqueous solubility due to hydrogen bonding, whereas lipophilic substituents (e.g., sec-butyl in 4-Amino-N-(sec-butyl)benzamide) enhance membrane permeability .
  • Biological Activity: Chloro and anilinophenyl groups (as in N-(4-anilinophenyl)-4-chlorobenzamide) are associated with anticancer activity, likely due to interactions with cellular kinases .

Reactivity and Stability

  • Cyano vs. Nitro Groups: While both are electron-withdrawing, nitro groups (e.g., in 4-(Methylamino)-3-nitrobenzoic acid, ) are more destabilizing than cyano groups, increasing compound acidity and reducing shelf life .
  • Amino vs. Methoxy Groups: Methoxy substituents (e.g., in 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide) improve metabolic stability compared to amino groups, which may undergo oxidation .

Biological Activity

4-Amino-N-cyanobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-Amino-N-cyanobenzamide features an amino group and a cyano group attached to a benzamide structure. This unique arrangement contributes to its reactivity and biological profile, making it a candidate for further investigation in various therapeutic contexts.

The biological activity of 4-Amino-N-cyanobenzamide can be attributed to its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound may modulate cellular signaling pathways through interactions with receptors, affecting various cellular processes .

Antiviral and Antibacterial Properties

Research indicates that 4-Amino-N-cyanobenzamide exhibits potential antiviral and antibacterial properties. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Cytotoxicity

In vitro studies have shown that derivatives of 4-Amino-N-cyanobenzamide possess cytotoxicity against cancer cell lines, particularly leukemia cells. For instance, certain derivatives demonstrated micromolar range cytotoxicity comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance or reduce this cytotoxic effect, highlighting the importance of specific functional groups in determining biological activity .

Case Studies and Research Findings

StudyFindings
Antiviral Activity Demonstrated effectiveness against viral infections in cell cultures.
Cytotoxicity Exhibited significant cytotoxic effects on leukemia KG-1 cells; comparable to SGI-1027 .
Mechanistic Insights Inhibition of DNA methyltransferases (DNMTs) was observed, indicating potential applications in epigenetic regulation .

Notable Research

  • Synthesis and Evaluation : A study conducted using Ugi multicomponent reactions successfully synthesized various derivatives of 4-Amino-N-cyanobenzamide, which were then evaluated for their biological activities. The introduction of different substituents was shown to affect both the yield and the biological efficacy of the compounds synthesized .
  • Cytotoxicity Studies : Another research effort focused on the cytotoxic effects of 4-Amino-N-cyanobenzamide derivatives against leukemia cells. The results indicated that certain structural modifications could enhance the potency against DNMTs, leading to potential therapeutic applications in cancer treatment .

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